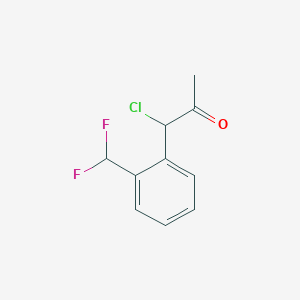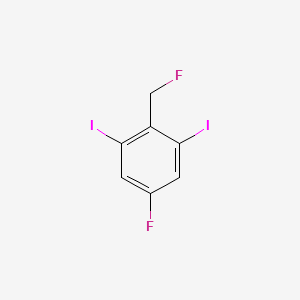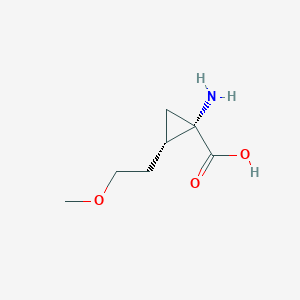![molecular formula C12H13BrO3 B14035981 (2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a bromine atom, a propan-2-yloxy group, and a phenyl ring attached to a prop-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxybenzaldehyde and isopropyl bromide.
Etherification: The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is etherified using isopropyl bromide in the presence of a base such as potassium carbonate to form 3-bromo-4-(propan-2-yloxy)benzaldehyde.
Knoevenagel Condensation: The aldehyde group of 3-bromo-4-(propan-2-yloxy)benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding saturated acid.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives of the phenyl ring.
科学研究应用
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
作用机制
The mechanism of action of (2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propan-2-yloxy group play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that reduce enzyme efficiency.
相似化合物的比较
Similar Compounds
3-Bromo-4-(propan-2-yloxy)benzoic acid: Similar structure but lacks the prop-2-enoic acid moiety.
(2E)-3-[3-Bromo-4-(methoxy)phenyl]prop-2-enoic acid: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
(2E)-3-[3-Chloro-4-(propan-2-yloxy)phenyl]prop-2-enoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is unique due to the presence of both the bromine atom and the propan-2-yloxy group, which confer specific reactivity and binding properties. These features make it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC 名称 |
(E)-3-(3-bromo-4-propan-2-yloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H13BrO3/c1-8(2)16-11-5-3-9(7-10(11)13)4-6-12(14)15/h3-8H,1-2H3,(H,14,15)/b6-4+ |
InChI 键 |
RZKRYCXNAUAHHC-GQCTYLIASA-N |
手性 SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)Br |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


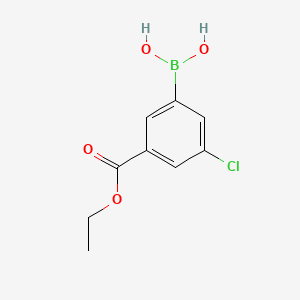
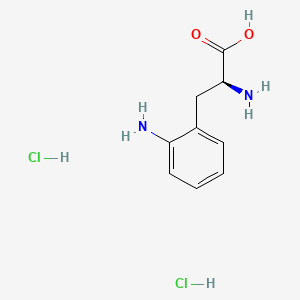
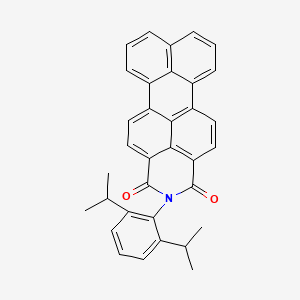
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)
![tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate](/img/structure/B14035921.png)
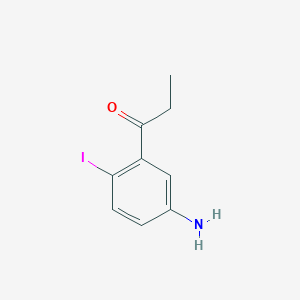

![(R)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14035938.png)
![Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride](/img/structure/B14035944.png)


